molecular formula C46H55N7O7S B605033 A-1210477

A-1210477

Cat. No.: B605033
M. Wt: 850.0 g/mol
InChI Key: XMVAWGSQPHFXKU-UHFFFAOYSA-N
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Description

A-1210477 is a selective inhibitor of myeloid cell leukemia-1 (MCL-1), a member of the B-cell lymphoma 2 (BCL-2) family of proteins. MCL-1 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells by preventing apoptosis. This compound binds to MCL-1 with high affinity and specificity, promoting apoptosis in MCL-1-dependent cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

A-1210477 is synthesized through a multi-step process involving various chemical reactions. The compound’s chemical name is 7- (5- ( (4- (4- (N,N-dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1- (2-morpholinoethyl)-3- (3- (naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid . The synthesis involves the following key steps:

  • Formation of the pyrazole ring.
  • Introduction of the indole moiety.
  • Attachment of the naphthalenyloxypropyl group.
  • Addition of the morpholinoethyl group.
  • Final coupling with the dimethylsulfamoyl piperazine derivative.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

A-1210477 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Properties

IUPAC Name

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVAWGSQPHFXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H55N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does A-1210477 interact with its target MCL-1?

A1: this compound binds directly to the BH3-binding groove of MCL-1, mimicking the interaction of pro-apoptotic BH3-only proteins. [] This disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM, freeing them to induce apoptosis. [, , , ]

Q2: What are the downstream effects of MCL-1 inhibition by this compound?

A2: By inhibiting MCL-1, this compound promotes the activation of pro-apoptotic proteins like BAK and BAX. [, , ] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately triggering apoptosis. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C43H49N7O7S, and its molecular weight is 792.0 g/mol.

Q4: What is known about the stability of this compound under various conditions and potential formulation strategies to improve its stability, solubility, or bioavailability?

A4: While the research focuses on the biological activity of this compound, specific details regarding its stability under various conditions and formulation strategies are not explicitly provided.

Q5: Which cancer cell lines are sensitive to this compound in vitro?

A5: this compound has demonstrated efficacy against a variety of cancer cell lines in vitro, including:

  • Acute Myeloid Leukemia (AML): OCI-AML3, MOLM13, MV4-11, HL-60, KG-1, Kasumi [, , , , ]
  • Acute Lymphoblastic Leukemia (ALL): Bal-KHc []
  • Multiple Myeloma: H929, MM.1S [, ]
  • Cervical Cancer: HeLa, C33A, SiHa, CaSki []
  • Esophageal Squamous Cell Carcinoma (ESCC): 4-nitroquinoline-1-oxide (4-NQO)-induced ESCC mouse model []
  • Triple-Negative Breast Cancer (TNBC): MDA-MB-231 [, , ]
  • Diffuse Large B Cell Lymphoma (DLBCL): U-2946 []

Q6: Has this compound shown efficacy in vivo, and if so, in which animal models?

A6: Yes, this compound has shown promising antitumor activity in vivo:

  • AML: this compound reduced AML cell burden in xenograft mouse models using MOLM13 and patient-derived AML cells. []
  • ESCC: this compound decreased tumor formation and weight loss in a dose-dependent manner in a mouse model of ESCC induced by 4-NQO. []

Q7: Are there any clinical trials currently underway with this compound?

A7: While this compound has shown promising preclinical results, the provided research does not mention any ongoing clinical trials.

Q8: What are the known mechanisms of resistance to this compound?

A8: Research suggests that resistance to this compound can emerge through:

  • Upregulation of other anti-apoptotic BCL-2 family members: Increased expression of BCL-XL, BCL-2 A1, or BFL-1 has been observed in some this compound-resistant cells. [, , ]
  • Activation of alternative pro-survival pathways: Increased activity of the MAPK pathway, leading to elevated MCL-1 expression, has been linked to this compound resistance. []
  • Metabolic reprogramming: Targeting glutamine metabolism can sensitize resistant cells to this compound, suggesting metabolic adaptation as a resistance mechanism. [, ]

Q9: Does cross-resistance exist between this compound and other anti-cancer agents?

A9: The research highlights a potential for cross-resistance between this compound and venetoclax (ABT-199), a BCL-2 selective inhibitor. Venetoclax treatment can lead to upregulation of MCL-1, conferring resistance to this compound. [] Conversely, this compound can overcome resistance to ABT-737, a BCL-2/BCL-XL inhibitor, in AML cells by targeting MCL-1. []

Q10: Which combination therapies involving this compound have shown promise in preclinical studies?

A10: this compound has demonstrated synergistic anti-cancer activity in combination with several agents, including:

  • Other BH3 mimetics: Combining this compound with venetoclax (ABT-199), ABT-263 (navitoclax), or A-1155463 (BCL-XL inhibitor) has shown synergistic effects in various cancer cell lines. [, , , , , ]
  • CDK9 inhibitors: Co-administration of this compound with CDK9 inhibitors downregulates MCL-1 expression and enhances apoptosis in ABT-199-resistant cells. []
  • MEK inhibitors: Combined treatment with this compound and the MEK inhibitor cobimetinib effectively reverses apoptosis resistance in BRAFV600E-mutant colorectal cancer cells by suppressing MCL-1 expression. [, ]
  • mTOR inhibitors: this compound synergizes with mTOR inhibitors like AZD2014 and rapamycin to induce apoptosis in AML cells, suggesting a role for mTOR signaling in this compound resistance. []

Q11: What is the rationale for combining this compound with other agents?

A11: Combining this compound with other agents aims to:

  • Overcome resistance mechanisms: Targeting multiple anti-apoptotic proteins or pro-survival pathways can enhance efficacy and potentially prevent or delay resistance development. [, , , , , , , , ]
  • Achieve synergistic cytotoxicity: Combining this compound with other drugs can induce greater cell death than either agent alone. [, , , , , ]

Q12: Are there any known biomarkers to predict the efficacy of this compound or monitor treatment response?

A12: The level of MCL-1 expression in cancer cells is suggested as a potential biomarker for predicting sensitivity to this compound. [, , ] Additionally, the ratio of BIM to BCL-2 has been implicated as a predictor of sensitivity to ABT-199, and considering the interplay between MCL-1 and BCL-2, this ratio could potentially be investigated for this compound as well. []

Q13: Have there been any studies exploring targeted delivery strategies for this compound?

A13: One study describes a biomimetic nanomedicine utilizing apolipoprotein E (ApoE) peptide-decorated red blood cell membrane and pH-sensitive dextran nanoparticles for brain-targeted delivery of this compound in combination with ABT-263 for glioblastoma therapy. []

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